molecular formula C12H7F3O4 B114284 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate CAS No. 141573-62-8

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate

Cat. No. B114284
CAS RN: 141573-62-8
M. Wt: 272.18 g/mol
InChI Key: JOHYKNHCOXRLMX-UHFFFAOYSA-N
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Description

The compound “2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate” is a type of organic compound. The “2-oxo” prefix suggests the presence of a carbonyl group (C=O) at the 2-position of the molecule. The “4-(trifluoromethyl)” indicates a trifluoromethyl group (-CF3) at the 4-position. The “2H-chromen-7-yl acetate” part suggests that the compound has a chromene (a heterocyclic compound) with an acetate group at the 7-position .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a chromene ring (a benzopyran derivative), a trifluoromethyl group attached at the 4-position, and an acetate group attached at the 7-position. The “2-oxo” indicates a carbonyl group at the 2-position .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions. The acetate group could potentially undergo hydrolysis to form acetic acid and the corresponding alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, handling of organic compounds requires appropriate safety measures to prevent exposure and potential harm .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactivity. This could lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O4/c1-6(16)18-7-2-3-8-9(12(13,14)15)5-11(17)19-10(8)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHYKNHCOXRLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate

CAS RN

141573-62-8
Record name 4-Trifluoromethylumbelliferone7-acetate
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